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Compound of Interest

Compound Name: Azido-PEG35-amine

Cat. No.: B605821 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, specifications,

and applications of Azido-PEG35-amine, a heterobifunctional discrete PEG (dPEG®) linker.

Designed for researchers, scientists, and drug development professionals, this document offers

detailed information for the effective use of this versatile reagent in bioconjugation, drug

delivery, and other advanced applications.

Core Chemical Properties and Specifications
Azido-PEG35-amine is a high-purity, monodisperse polyethylene glycol derivative featuring a

terminal azide group and a primary amine group. The discrete nature of the PEG linker ensures

a single, specific molecular weight, providing batch-to-batch consistency crucial for therapeutic

and diagnostic development.

There can be variations in the precise number of PEG units for products marketed with similar

names. This guide focuses on the well-documented Azido-dPEG®35-amine.

Table 1: General Chemical Properties of Azido-dPEG®35-amine
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Property Value Citation

Chemical Name Azido-dPEG®35-amine [1]

Synonyms

Polyethylene glycol with

terminal azide and amine

groups

[2]

Appearance Solid or viscous liquid

Spacer Arm Length 107 atoms, 129.0 Å [1]

Table 2: Chemical Specifications of Azido-dPEG®35-amine

Specification Value Citation

CAS Number 749244-38-0 [2]

Molecular Formula C72H146N4O35 [2]

Molecular Weight 1627.94 g/mol

Purity >97%

Table 3: Solubility and Storage of Azido-dPEG®35-amine

Parameter Details Citation

Solubility

Soluble in water, DMSO, DMF,

methylene chloride, and

acetonitrile.

Storage Conditions

Store at -20°C, desiccated.

Allow to come to room

temperature before opening to

prevent moisture

condensation.

Experimental Protocols and Applications
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Azido-PEG35-amine is a versatile tool in bioconjugation, primarily utilized for its ability to

participate in "click chemistry" via its azide group and amine-reactive chemistry through its

primary amine. This dual functionality allows for the precise and stable linking of molecules,

such as in the development of antibody-drug conjugates (ADCs).

General Workflow for Antibody-Drug Conjugate (ADC)
Synthesis
The synthesis of an ADC using Azido-PEG35-amine typically follows a two-step process. First,

the linker is attached to the antibody through its amine group reacting with an activated

carboxylic acid on the antibody. Subsequently, a drug payload containing a strained alkyne

(e.g., DBCO) is conjugated to the azide group of the linker via strain-promoted alkyne-azide

cycloaddition (SPAAC), a copper-free click chemistry reaction.

Step 1: Antibody-Linker Conjugation

Step 2: Drug Payload Attachment (SPAAC)

Antibody

Azide-Modified AntibodyAmide Bond Formation

Azido-PEG35-amine
(Amine Group)

Antibody-Drug Conjugate

Click Chemistry

Drug Payload
(with DBCO)

Click to download full resolution via product page

General workflow for ADC synthesis using Azido-PEG35-amine.

Detailed Protocol for Protein Modification with Azido-
PEG35-amine
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This protocol describes the modification of a protein (e.g., an antibody) with Azido-PEG35-
amine to introduce an azide handle for subsequent conjugation. This is typically achieved by

activating carboxyl groups on the protein for reaction with the amine group of the PEG linker.

Materials:

Protein (e.g., antibody) in a suitable buffer (e.g., MES buffer)

Azido-PEG35-amine

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Reaction Buffer: Amine-free buffer, pH 6.0 (e.g., 0.1 M MES, 0.5 M NaCl)

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting columns

Procedure:

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-

10 mg/mL.

Activation of Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold molar

excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

Linker Conjugation: Add a 20-fold molar excess of Azido-PEG35-amine to the activated

protein solution. Incubate for 2 hours at room temperature.

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-

100 mM. Incubate for 15 minutes at room temperature.

Purification: Remove excess, unreacted linker and byproducts using a desalting column,

eluting with a suitable storage buffer (e.g., PBS, pH 7.4).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b605821?utm_src=pdf-body
https://www.benchchem.com/product/b605821?utm_src=pdf-body
https://www.benchchem.com/product/b605821?utm_src=pdf-body
https://www.benchchem.com/product/b605821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Protocol for Strain-Promoted Alkyne-Azide
Cycloaddition (SPAAC)
This protocol details the copper-free click chemistry reaction between the azide-modified

protein and a DBCO-containing molecule (e.g., a fluorescent dye or drug payload).

Materials:

Azide-modified protein (from section 2.2)

DBCO-containing molecule

Anhydrous DMSO

PBS, pH 7.4

Procedure:

Reactant Preparation: Prepare a stock solution of the DBCO-containing molecule in

anhydrous DMSO.

Click Chemistry Reaction: To the azide-modified protein in PBS, add a 3- to 10-fold molar

excess of the DBCO-containing molecule stock solution. The final concentration of DMSO

should be kept below 10% to prevent protein denaturation.

Incubation: Gently mix the reaction and incubate for 4-12 hours at room temperature or

overnight at 4°C.

Purification: Purify the final conjugate to remove unreacted DBCO-molecule using a

desalting column or size-exclusion chromatography.
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Workflow for the SPAAC "click chemistry" reaction.

Signaling Pathways and Broader Applications
Azido-PEG35-amine itself is not a signaling molecule and does not directly participate in

biological signaling pathways. Its utility lies in its role as a linker to create complex

bioconjugates that can be used to study or influence such pathways. For example, an ADC

created using this linker could deliver a cytotoxic drug to a cancer cell by targeting a specific

cell surface receptor, thereby inducing apoptosis.

The applications of Azido-PEG35-amine extend beyond ADCs to include:
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PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of

PROTACs.

Biomolecule Labeling: Attaching fluorescent dyes or biotin for detection and purification.

Surface Modification: Functionalizing nanoparticles, quantum dots, or other surfaces to

improve biocompatibility and reduce non-specific binding.

Conclusion
Azido-PEG35-amine is a powerful and versatile tool for researchers in chemistry, biology, and

medicine. Its well-defined structure, dual-functionality, and the biocompatibility of the PEG

spacer make it an ideal choice for creating sophisticated bioconjugates for a wide range of

applications, from fundamental research to the development of next-generation therapeutics.

The detailed protocols and specifications provided in this guide are intended to facilitate its

effective implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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